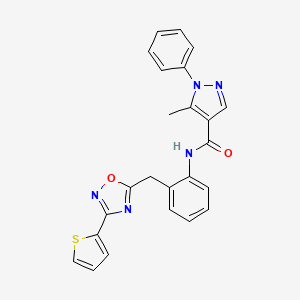

5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide

Description

BenchChem offers high-quality 5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-phenyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O2S/c1-16-19(15-25-29(16)18-9-3-2-4-10-18)24(30)26-20-11-6-5-8-17(20)14-22-27-23(28-31-22)21-12-7-13-32-21/h2-13,15H,14H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTYHWMFADHBAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This compound incorporates a pyrazole moiety along with an oxadiazole and thiophene, which are known for their diverse pharmacological properties. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

- Formation of the Oxadiazole Ring : The oxadiazole ring is synthesized through condensation reactions involving thiophene derivatives and appropriate carbonyl compounds.

- Pyrazole Formation : The pyrazole structure is formed by reacting hydrazine derivatives with suitable carbonyl compounds.

- Amidation : The final compound is obtained by amidation of the pyrazole with the oxadiazole derivative.

Biological Activity

The biological activity of 5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide has been explored in several studies. Key findings include:

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains and fungi. A study highlighted that oxadiazole derivatives could inhibit Mycobacterium bovis BCG, demonstrating potential as antitubercular agents .

Anticancer Properties

The compound's anticancer activity has been evaluated in vitro against several cancer cell lines. Notably, studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage . The specific activity against breast cancer cell lines (e.g., MCF-7) suggests that this compound may have potential as a therapeutic agent in oncology.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound to various biological targets. For example, docking simulations have indicated strong interactions with enzymes involved in cancer metabolism and progression . These findings suggest that the compound may serve as a lead for further drug development targeting specific pathways in cancer cells.

Research Findings Summary Table

Case Studies

Several case studies have documented the effects of related compounds on various biological systems:

- Antitubercular Activity : A study by Dhumal et al. (2016) reported significant inhibition of Mycobacterium bovis by a series of oxadiazole derivatives, suggesting a promising avenue for tuberculosis treatment .

- Cancer Cell Line Studies : Desai et al. (2016) demonstrated that specific 1,3,4-oxadiazole derivatives exhibited potent anticancer activity against multiple cell lines, highlighting their potential as chemotherapeutic agents .

- Molecular Interactions : Recent research utilized molecular docking to reveal how modifications in the chemical structure of oxadiazoles can enhance their interaction with target proteins involved in disease pathways .

Scientific Research Applications

Anticancer Activity

Numerous studies have explored the anticancer properties of compounds containing the pyrazole and oxadiazole scaffolds. For instance, related compounds have demonstrated significant growth inhibition against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

| 6h | HOP-92 | 67.55 |

| 6h | MDA-MB-231 | 56.53 |

These findings indicate that the incorporation of thiophenes and oxadiazoles into the pyrazole framework can enhance anticancer activity, suggesting that similar derivatives of the compound may also exhibit promising results in vitro and potentially in vivo .

Anti-inflammatory Properties

Research has indicated that compounds derived from pyrazoles can possess anti-inflammatory properties. The mechanism often involves the inhibition of specific enzymes or pathways associated with inflammation, such as cyclooxygenase (COX) enzymes. In one study, novel pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX activity, demonstrating significant potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups in 5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide may influence its biological activity:

- Methyl Group : Enhances lipophilicity, potentially improving membrane permeability.

- Phenyl Substituents : May contribute to interactions with biological targets.

- Oxadiazole Moiety : Known for its role in bioactivity; enhances electron-withdrawing properties.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in preclinical settings:

- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were tested against glioblastoma cell lines, revealing significant cytotoxic effects and induction of apoptosis .

- In Vivo Studies : Compounds similar to 5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide were evaluated in animal models for their anti-diabetic effects, showing promise in lowering glucose levels significantly .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-methyl-1-phenyl-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1H-pyrazole-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via multi-step heterocyclic condensation. For example:

Cyclocondensation : Ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form pyrazole-4-carboxylate intermediates .

Oxadiazole Formation : Thiophene-2-carboxylic acid derivatives are coupled with amidoximes under microwave irradiation or using POCl₃ as a cyclizing agent to form 1,2,4-oxadiazole rings .

Amide Coupling : The final carboxamide is formed via coupling the pyrazole-4-carboxylic acid with the oxadiazole-containing amine using EDC/HOBt or DCC .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | DMF-DMA, 80°C, 6h | 75–85 | |

| 2 | POCl₃, reflux, 12h | 60–70 | |

| 3 | EDC, DCM, RT, 24h | 50–65 |

Q. How is the structural characterization of this compound performed in academic research?

- Methodological Answer :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for refining crystal structures, particularly for resolving thiophene and oxadiazole ring conformations .

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for pyrazole (δ 6.5–7.5 ppm) and oxadiazole (δ 8.2–8.8 ppm) protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 447.12) .

Q. What pharmacological targets are associated with this compound?

- Methodological Answer :

- Factor Xa Inhibition : Pyrazole carboxamides are known to inhibit Factor Xa via binding to the S1 and S4 pockets, as seen in razaxaban analogs .

- Anticancer Activity : Thiophene-oxadiazole hybrids exhibit tubulin polymerization inhibition (IC₅₀: 0.8–2.4 µM in HeLa cells) .

- Key Data :

| Assay | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Factor Xa | Serine protease | 0.03 | |

| Tubulin | HeLa cells | 1.2 |

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design (CCD) can reduce trials by 40% while maximizing yield .

- Microwave-Assisted Synthesis : Reduces reaction time from 12h to 30min with 15–20% yield improvement .

Q. What strategies resolve synthetic impurities in the final carboxamide product?

- Methodological Answer :

- HPLC-PDA Analysis : Identify byproducts (e.g., unreacted pyrazole acid or oxadiazole-methylphenyl intermediates) using C18 columns (ACN/0.1% TFA gradient) .

- Recrystallization : Use ethanol/water (7:3) to remove polar impurities; yields ≥95% purity .

- Key Data :

| Impurity | Retention Time (min) | Purity Post-Recrystallization (%) |

|---|---|---|

| Pyrazole acid | 4.2 | 98.5 |

| Oxadiazole | 6.8 | 99.1 |

Q. How can computational modeling enhance the design of analogs with improved activity?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding poses in Factor Xa (PDB: 1NFU). Focus on optimizing π-π stacking with Tyr228 and hydrogen bonds with Gln192 .

- QSAR Models : Use Gaussian09 for DFT-based descriptors (e.g., HOMO-LUMO gaps) to correlate with IC₅₀ values .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

- Methodological Answer :

- Analog Synthesis : Modify thiophene (e.g., 3-bromo substitution) or pyrazole (e.g., 5-CF₃) and test against target proteins .

- Pharmacophore Mapping : Identify critical motifs (e.g., oxadiazole methyl linker) using MOE or Phase .

- Key SAR Findings :

| Modification | Activity Change | Reason |

|---|---|---|

| Thiophene → Furan | ↓ 80% Factor Xa inhibition | Loss of sulfur π-interactions |

| 5-CF₃ on pyrazole | ↑ 2x tubulin inhibition | Enhanced hydrophobic fit |

Q. How should contradictory bioactivity data in cell-based assays be addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.